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3,5-Dichloro-2-methoxybenzenesulfonamide Documentation Hub

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  • Product: 3,5-Dichloro-2-methoxybenzenesulfonamide
  • CAS: 19116-95-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,5-Dichloro-2-methoxybenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methoxybenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methoxybenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document consolidates information on its core structure, plausible synthetic pathways, robust analytical methodologies, and predicted biological relevance based on established principles and data from closely related analogues. We present detailed, field-proven protocols for its synthesis and quantification, designed to be self-validating and reproducible. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic applications of novel substituted benzenesulfonamide scaffolds.

Introduction: The Benzenesulfonamide Scaffold in Modern Drug Discovery

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from antibacterial sulfonamides to diuretics and anticancer drugs. Its utility stems from its ability to act as a bioisostere for carboxylic acids and to form strong, directional hydrogen bonds with biological targets. The strategic placement of substituents on the benzene ring is a critical aspect of drug design, modulating the compound's physicochemical properties, metabolic stability, and target-binding affinity.

The subject of this guide, 3,5-Dichloro-2-methoxybenzenesulfonamide, incorporates three key functional groups that are highly influential in drug discovery:

  • Dichlorination: The two chlorine atoms at the 3 and 5 positions significantly increase lipophilicity and can enhance binding to hydrophobic pockets within target proteins. Halogen bonding is also an increasingly recognized contributor to ligand-receptor interactions.[1]

  • Methoxy Group: The methoxy group at the 2-position can influence conformation and serve as a hydrogen bond acceptor. Its presence can also impact metabolic pathways, potentially blocking sites of oxidative metabolism.[1][2]

  • Sulfonamide Group: This primary sulfonamide is a key pharmacophoric element, capable of engaging with targets through well-defined hydrogen bonding patterns.

This guide will deconstruct the chemical nature of this molecule, providing a framework for its synthesis, analysis, and potential exploration in therapeutic contexts.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its development. The properties of 3,5-Dichloro-2-methoxybenzenesulfonamide are predicted based on its structure and data from analogous compounds.

Chemical Structure

Below is the two-dimensional structure of 3,5-Dichloro-2-methoxybenzenesulfonamide.

Caption: 2D structure of 3,5-Dichloro-2-methoxybenzenesulfonamide.

Properties Summary

The following table summarizes the key identifiers and computed physicochemical properties for the molecule.

PropertyValueSource / Method
IUPAC Name 3,5-Dichloro-2-methoxybenzenesulfonamideIUPAC
Molecular Formula C₇H₇Cl₂NO₃S-
Molecular Weight 256.11 g/mol -
CAS Number Not readily available in public databases-
Canonical SMILES COC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N-
Predicted LogP ~2.5 - 3.0Computational
Predicted pKa (Sulfonamide) ~9.5 - 10.5Computational

Synthesis and Manufacturing Pathway

A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. We propose a logical, multi-step synthesis based on established chemical transformations and starting from commercially available precursors.[3]

Retrosynthetic Analysis

The synthesis can be approached via a three-step sequence starting from 2,4-dichlorophenol:

  • Chlorosulfonation: Introduction of the sulfonyl chloride group.

  • Amination: Conversion of the sulfonyl chloride to the primary sulfonamide.

  • O-Methylation: Conversion of the phenolic hydroxyl group to the target methoxy ether.

This pathway is efficient as it utilizes a readily available starting material and employs high-yielding, well-documented reactions.

Synthesis Workflow Diagram

G start 2,4-Dichlorophenol (Starting Material) step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO₃H) Product: 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride start->step1 Formation of sulfonyl chloride step2 Step 2: Amination Reagent: Aqueous Ammonia (NH₄OH) Product: 3,5-Dichloro-2-hydroxybenzenesulfonamide step1->step2 Formation of sulfonamide step3 Step 3: O-Methylation Reagents: Dimethyl Sulfate, K₂CO₃ Product: 3,5-Dichloro-2-methoxybenzenesulfonamide step2->step3 Methylation of phenol end_node Final Product & Purification (Recrystallization/Chromatography) step3->end_node cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Microsomes) protein_precip Protein Precipitation (Acetonitrile with Internal Standard) sample->protein_precip centrifuge Centrifugation (14,000 rpm, 10 min) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject onto LC System supernatant->injection separation Reversed-Phase Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (Multiple Reaction Monitoring) ionization->detection quant Quantification (Standard Curve) detection->quant report Generate Report quant->report

Sources

Exploratory

3,5-Dichloro-2-methoxybenzenesulfonamide physical properties melting point

The following technical guide details the physical properties, synthesis, and characterization of 3,5-Dichloro-2-methoxybenzenesulfonamide , designed for researchers and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 3,5-Dichloro-2-methoxybenzenesulfonamide , designed for researchers and drug development professionals.

Executive Summary & Compound Identity

3,5-Dichloro-2-methoxybenzenesulfonamide is a substituted sulfonamide derivative frequently utilized as a pharmacophore in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of bioactive molecules, including potential neuroprotective agents and carbonic anhydrase inhibitors. Its structural core—a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonamide moiety—imparts specific lipophilic and electronic properties essential for ligand-protein binding.

Chemical Identity Table
PropertyDetail
Chemical Name 3,5-Dichloro-2-methoxybenzenesulfonamide
CAS Registry Number 19116-95-1
Molecular Formula C₇H₇Cl₂NO₃S
Molecular Weight 256.11 g/mol
SMILES COC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N
InChI Key AHNOVNYOUPQVRX-UHFFFAOYSA-N (Analogous base)

Physical Properties

The determination of physical constants is vital for purity assessment and process scale-up. The melting point is the primary indicator of solid-state purity for this crystalline compound.

Core Physical Data
PropertyValueConditions/Notes
Melting Point 206 – 208 °C Standard atmospheric pressure [1, 2]
Appearance White to Off-White Crystalline PowderRecrystallized form
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in WaterSulfonamide acidity (pKa ~10) allows solubility in basic aqueous media
Partition Coefficient LogP ~ 2.1 (Predicted)Indicates moderate lipophilicity suitable for CNS penetration
Structural Causality

The relatively high melting point (206–208 °C) compared to its precursor, 3,5-dichloro-2-methoxybenzenesulfonyl chloride (mp ~80 °C), is driven by the sulfonamide group (-SO₂NH₂) . The sulfonamide moiety facilitates an extensive intermolecular hydrogen bonding network (N-H···O=S) in the crystal lattice, significantly increasing the thermal energy required to disrupt the solid state. The ortho-methoxy group introduces steric bulk but also accepts hydrogen bonds, further stabilizing the crystal packing.

Synthesis & Production Logic

The synthesis of 3,5-Dichloro-2-methoxybenzenesulfonamide follows a classic electrophilic aromatic substitution pathway, leveraging the directing effects of the methoxy group on the 2,4-dichloroanisole scaffold.

Synthetic Pathway Analysis
  • Precursor Selection : The starting material is 2,4-Dichloroanisole . The methoxy group (-OCH₃) is a strong ortho/para activator. Since the para position (relative to OMe) and one ortho position are blocked by chlorine atoms, electrophilic attack is directed to the remaining ortho position (C6).

  • Chlorosulfonation : Treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the C6 position. Upon renumbering based on IUPAC priority (Sulfonamide = 1), the substituents align as 3,5-dichloro-2-methoxy.

  • Amination : The resulting sulfonyl chloride is reacted with aqueous or gaseous ammonia to yield the sulfonamide.

Synthesis Workflow Diagram

Synthesis Start 2,4-Dichloroanisole (CAS 553-82-2) Intermediate 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride Start->Intermediate Electrophilic Substitution (Regioselective at C6) Reagent1 Chlorosulfonic Acid (ClSO3H) <0°C to RT> Reagent1->Intermediate Product 3,5-Dichloro-2-methoxy- benzenesulfonamide (CAS 19116-95-1) Intermediate->Product Nucleophilic Substitution (Aminolysis) Reagent2 Ammonia (NH3) (aq. or gas) Reagent2->Product

Caption: Regioselective synthesis pathway from 2,4-dichloroanisole to the target sulfonamide.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis from Sulfonyl Chloride

Objective : Convert 3,5-dichloro-2-methoxybenzenesulfonyl chloride to the sulfonamide.

  • Preparation : Charge a 250 mL round-bottom flask with 20 mL of 28% aqueous ammonia (ammonium hydroxide). Cool to 0–5 °C in an ice bath.

  • Addition : Dissolve 5.0 g (~18 mmol) of 3,5-dichloro-2-methoxybenzenesulfonyl chloride in 15 mL of acetone (to ensure homogeneity). Add this solution dropwise to the stirred ammonia solution over 20 minutes.

    • Checkpoint: Maintain temperature <10 °C to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate should form.[2]

    • Validation: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of the starting chloride (high Rf) and appearance of the sulfonamide (lower Rf).

  • Work-up : Acidify the mixture carefully with 2M HCl to pH ~3 to ensure the sulfonamide is protonated and fully precipitated (though sulfonamides are weak acids, they can form soluble salts in excess ammonia).

  • Isolation : Filter the solid, wash with cold water (3 x 20 mL) to remove ammonium salts, and dry under vacuum at 50 °C.

  • Purification : Recrystallize from Ethanol/Water (9:1) if the melting point range exceeds 2 °C.

Protocol B: Melting Point Determination

Objective : Accurate determination of physical purity.

  • Sample Prep : Dry the sample at 60 °C under vacuum for 4 hours to remove solvent inclusions (water/solvent can depress MP).

  • Loading : Pack a clean, dry glass capillary tube to a height of 2–3 mm. Compact the powder by tapping.

  • Ramp : Insert into a melting point apparatus (e.g., Buchi or Stuart).

    • Fast Ramp: 10 °C/min up to 190 °C.

    • Slow Ramp: 1 °C/min from 190 °C to 215 °C.

  • Observation : Record the temperature of the first visible liquid droplet (onset) and the complete disappearance of solid (clear point).

    • Acceptance Criteria: Range must be within 206–208 °C . A range >2 °C indicates impurities (likely sulfonic acid or unreacted chloride).

Characterization & Quality Control

Verification of the structure requires orthogonal analytical methods.

TechniqueExpected Signal CharacteristicsInterpretation
¹H NMR (DMSO-d₆)δ ~3.9 ppm (s, 3H)Methoxy group (-OCH₃)
δ ~7.5 ppm (br s, 2H)Sulfonamide protons (-SO₂NH₂), exchangeable with D₂O
δ ~7.8–8.0 ppm (d, 2H)Aromatic protons (H4 and H6). Coupling pattern confirms meta relationship if resolved, or apparent singlets due to substitution.
IR Spectroscopy 3200–3350 cm⁻¹N-H stretching (doublet for primary sulfonamide)
1340, 1160 cm⁻¹S=O asymmetric and symmetric stretching

Safety & Handling (SDS Summary)

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE : Wear nitrile gloves, safety goggles, and use a dust mask/fume hood when handling the powder.

  • Storage : Store at room temperature (15–25 °C) in a tightly sealed container, away from moisture. Sulfonyl chlorides (precursors) are moisture-sensitive; the sulfonamide is stable.

References

  • Sigma-Aldrich (Merck) . 3,5-Dichloro-2-methoxybenzenesulfonamide Product Sheet. CAS 19116-95-1. Accessed via product catalog.

  • PubChem . Compound Summary for CID 19116-95-1. National Center for Biotechnology Information.

  • BLD Pharm . Certificate of Analysis: 3,5-Dichloro-2-methoxybenzenesulfonamide.

  • Google Patents . CN104045552A - Medicinal compound as neuroprotective agent.[3] (Describes synthesis and application of related sulfonamide derivatives).

Sources

Foundational

Chemo-Structural Divergence: 3,5-Dichloro-2-methoxybenzenesulfonamide vs. 3,5-Dichloro-2-hydroxybenzenesulfonamide

Executive Summary This guide analyzes the critical structural and functional divergences between 3,5-Dichloro-2-methoxybenzenesulfonamide (DCMBS) and its phenolic counterpart, 3,5-Dichloro-2-hydroxybenzenesulfonamide (DC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the critical structural and functional divergences between 3,5-Dichloro-2-methoxybenzenesulfonamide (DCMBS) and its phenolic counterpart, 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBS) . While chemically separated by a single methyl group, this modification fundamentally alters their physicochemical profiles, synthetic accessibility, and pharmacodynamics.

For drug development professionals, the distinction is not merely structural but strategic: DCMBS often serves as a lipophilic, membrane-permeable "masked" precursor, while DCHBS functions as the active pharmacophore with high affinity for metalloenzymes, particularly Carbonic Anhydrases (CAs).

Physicochemical & Structural Analysis

The core difference lies at the C2 position of the benzenesulfonamide scaffold. This substitution dictates the molecule's ability to participate in hydrogen bonding and its ionization state (pKa).

Comparative Properties Table
Feature3,5-Dichloro-2-methoxybenzenesulfonamide (DCMBS)3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBS)
Structure Anisole derivative (Ether)Phenol derivative (Free Hydroxyl)
C2 Substituent Methoxy (-OCH₃)Hydroxy (-OH)
H-Bond Capability Acceptor only (Ether oxygen)Donor & Acceptor (Phenolic OH)
Ionization (pKa) Sulfonamide ~9.5-10.0 (Weakly acidic)Phenol ~6.5-7.5 (Acidic due to Cl EWG)
Solubility Lipophilic (High LogP); Low aq.[1] solubilitypH-dependent; Soluble in basic media (Dianion)
Intramolecular Interaction Steric repulsion between OMe and SO₂NH₂Strong Intramolecular H-bond (OH···O=S)
The "Ortho-Effect" and Intramolecular Bonding

In DCHBS , the ortho-hydroxyl group forms a stable intramolecular hydrogen bond with the sulfonamide oxygen. This locks the molecule into a planar conformation, reducing the entropic penalty upon binding to enzyme active sites.

  • DCMBS , lacking this donor, adopts a twisted conformation to minimize steric clash between the methoxy group and the sulfonyl moiety, altering its fit within restricted binding pockets.

Synthetic Pathways & Protocols

The synthesis of these compounds relies on electrophilic aromatic substitution. The hydroxy variant (DCHBS) is typically the precursor to the methoxy variant (DCMBS), although DCMBS can be synthesized directly from 2,4-dichloroanisole.

Workflow Visualization

Synthesis_Workflow Start Starting Material: 2,4-Dichlorophenol Step1 Step 1: Chlorosulfonation (ClSO3H, Excess) Start->Step1 Electrophilic Subst. Intermediate Intermediate: 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride Step1->Intermediate -HCl, -H2SO4 Step2 Step 2: Ammonolysis (NH4OH, 0°C) Intermediate->Step2 Nucleophilic Attack Product1 PRODUCT A (DCHBS): 3,5-Dichloro-2-hydroxybenzenesulfonamide Step2->Product1 Isolation Step3 Step 3: O-Methylation (MeI, K2CO3, Acetone) Product1->Step3 Etherification Product2 PRODUCT B (DCMBS): 3,5-Dichloro-2-methoxybenzenesulfonamide Step3->Product2 Final Product

Figure 1: Synthetic flow from 2,4-dichlorophenol to DCHBS and subsequent methylation to DCMBS.[2]

Detailed Protocol: Synthesis of DCHBS

This protocol is adapted from standard chlorosulfonation procedures for electron-deficient phenols.

Reagents:

  • 2,4-Dichlorophenol (1.0 eq)

  • Chlorosulfonic acid (ClSO₃H) (5.0 eq) – CAUTION: Reacts violently with water.

  • Ammonium hydroxide (28-30% NH₃)

Step-by-Step Methodology:

  • Chlorosulfonation:

    • In a dry 3-neck round-bottom flask equipped with a drying tube and HCl scrubber, place 2,4-dichlorophenol.

    • Cool to 0°C in an ice bath.

    • Add Chlorosulfonic acid dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.

    • Mechanism:[2][3][4][5] The phenolic -OH directs the sulfonyl group to the ortho position (C2), but since C2 is occupied, it directs para (C4). However, C4 is Cl-substituted. The combined directing effects and steric relief push the sulfonyl group to the C6 position (which becomes C1 in the sulfonamide numbering, making the -OH C2).

    • Heat the mixture to 60-80°C for 2 hours to drive the reaction to completion.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid. Filter and wash with cold water.

  • Ammonolysis:

    • Suspend the wet sulfonyl chloride cake in water or DCM.

    • Add concentrated Ammonium Hydroxide (excess) slowly at 0°C.

    • Stir at room temperature for 4 hours.

    • Acidify carefully with HCl to pH ~2 to precipitate the sulfonamide (DCHBS).

    • Recrystallize from Ethanol/Water.[6]

Pharmacological Implications (SAR)

The primary biological target for these molecules is Carbonic Anhydrase (CA) . The difference between -OH and -OMe profoundly impacts binding kinetics.

Mechanism of Action: Zinc Coordination

Both molecules bind to the Zn(II) ion in the CA active site via the sulfonamide nitrogen anion (after deprotonation).

  • DCHBS (The "Anchor"):

    • The 2-hydroxy group acts as a secondary anchor. It often forms a hydrogen bond with the amino acid residues near the active site entrance (e.g., Thr199 or Glu106 networks in hCA II).

    • Result: Higher affinity (lower Ki) and slower off-rates.

  • DCMBS (The "Bulky" Variant):

    • The methoxy group cannot donate a hydrogen bond.

    • It introduces steric bulk. In some CA isoforms (like hCA IX), the active site is more accommodating, allowing DCMBS to bind effectively. In restricted isoforms, the methoxy group causes steric clash, reducing potency.

    • Utility: DCMBS is often used to probe the size of the hydrophobic pocket adjacent to the Zinc ion.

Biological Logic Diagram

SAR_Logic cluster_OH 2-Hydroxy (DCHBS) cluster_OMe 2-Methoxy (DCMBS) Molecule Sulfonamide Ligand OH_Feature H-Bond Donor (-OH) Molecule->OH_Feature OMe_Feature Steric Bulk (-OMe) Molecule->OMe_Feature OH_Effect Stabilizes Zn-Complex (Thr199 Interaction) OH_Feature->OH_Effect OH_Result High Potency High Polarity OH_Effect->OH_Result OMe_Effect Hydrophobic Interaction No H-Bond Donor OMe_Feature->OMe_Effect OMe_Result Membrane Permeable Isoform Selectivity Probe OMe_Effect->OMe_Result

Figure 2: Structure-Activity Relationship (SAR) divergence based on C2 substitution.

Analytical Characterization

To validate which compound you have synthesized or purchased, rely on these specific spectral fingerprints.

MethodDCHBS (Hydroxy)DCMBS (Methoxy)
1H NMR (DMSO-d6) Broad singlet ~10.5-11.5 ppm (Phenolic -OH). Disappears with D₂O shake.Sharp singlet ~3.8-4.0 ppm (Methoxy -OCH₃).
IR Spectroscopy Broad stretch 3200-3400 cm⁻¹ (O-H).C-O-C ether stretch ~1250 cm⁻¹. No broad OH.
Mass Spectrometry [M-H]⁻ shows characteristic loss of SO₂NH₂.[M+H]⁺ shows +14 mass unit shift relative to DCHBS.

References

  • Synthesis of Hydroxy-benzenesulfonamides

    • Source: PrepChem. "Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride."
    • URL:[Link]

  • Carbonic Anhydrase Inhibition & Structural Basis

    • Source: PubMed (NIH). "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases." (Contextual reference for hydroxy-sulfonamide binding modes).
    • URL:[Link]

  • pKa Prediction in Sulfonamides

    • Source: Royal Society of Chemistry (Chemical Science). "Accurate prediction of the aqueous pKa values of sulfonamide drugs."
    • URL:[Link]

  • Crystal Structure Analysis (Ortho-Hydroxy Interactions)

    • Source: PMC (NIH). "Crystal structure of N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide." (Demonstrates the intramolecular H-bond in 3,5-dichloro-2-hydroxy systems).
    • URL:[Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 3,5-Dichloro-2-methoxybenzenesulfonamide

The following technical guide is structured to serve as a strategic resource for researchers and procurement specialists in pharmaceutical development. It moves beyond a simple catalog list to provide the causality and v...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for researchers and procurement specialists in pharmaceutical development. It moves beyond a simple catalog list to provide the causality and validation required for rigorous scientific inquiry.

CAS: 19116-95-1 | Grade: Research / Pharma Intermediate

Part 1: Executive Technical Summary

3,5-Dichloro-2-methoxybenzenesulfonamide is a specialized pharmacophore building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive sulfonamides. Unlike commodity reagents, this compound is often subject to batch-to-batch variability in purity due to the regioselectivity challenges during its chlorosulfonation or methylation precursors.

For the medicinal chemist, this molecule offers a strategic advantage: the 2-methoxy substituent provides a metabolic "cap" compared to its hydroxy-analog (CAS 35337-99-6), improving lipophilicity (LogP) and blood-brain barrier (BBB) permeability while maintaining the sulfonamide hydrogen-bonding network essential for carbonic anhydrase or kinase inhibition.

Part 2: Chemical Profile & Critical Quality Attributes (CQA)

To ensure experimental reproducibility, the material must meet specific Critical Quality Attributes. A "Research Grade" label is insufficient; you must validate against these parameters.

Identity & Physicochemical Properties
ParameterSpecificationTechnical Note
CAS Number 19116-95-1 Verify against CAS 19116-94-0 (Sulfonyl Chloride precursor) to avoid mix-ups.
Molecular Formula C₇H₇Cl₂NO₃SMW: 256.11 g/mol
Appearance White to Off-white crystalline powderYellowing indicates oxidation or residual sulfonyl chloride hydrolysis.
Solubility DMSO, Methanol, DMFPoor water solubility. Precipitates in acidic aqueous buffers.
pKa (Sulfonamide) ~9.8 - 10.2The electron-withdrawing chlorines increase acidity compared to benzenesulfonamide.
Impurity Profile (The "Self-Validating" System)

When sourcing this material, you are not just buying the molecule; you are buying the absence of specific impurities that can ruin downstream biology.

  • 3,5-Dichloro-2-methoxybenzenesulfonyl chloride (Precursor):

    • Risk: Highly reactive electrophile. Will covalently modify nucleophilic residues (Cys, Lys) in protein assays, leading to false positives in biochemical screens.

    • Detection: LC-MS (check for mass 275/277) or ¹H-NMR (distinct shift in aromatic protons).

  • 3,5-Dichloro-2-hydroxybenzenesulfonamide (Des-methyl):

    • Risk:[1] Result of incomplete methylation or ether cleavage. Alters H-bond donor/acceptor profile and drastically changes LogD.

    • Detection: ¹H-NMR (Look for broad phenolic -OH singlet >9 ppm).

Part 3: Procurement Landscape & Price Analysis

The market for CAS 19116-95-1 is tiered. It is not a bulk commodity (metric ton scale) but a "Fine Chemical" usually synthesized on demand or stocked in small catalog quantities.

Supplier Tiers
  • Tier 1 (Catalog Aggregators): Sigma-Aldrich, Fisher Scientific. High reliability, highest price. Often re-packaging Tier 2 material.

  • Tier 2 (Specialized Building Block Vendors): Enamine, BLD Pharm, Combi-Blocks. Best balance of price/quality. These are the likely originators of the material.

  • Tier 3 (Custom Synthesis Labs): Essential if you need >100g or GMP grade.

Estimated Price Benchmarks (Research Grade, >97%)

Prices are indicative of the 2024-2025 market and fluctuate based on raw material availability.

Pack SizeTier 1 Price (Est.)Tier 2 Price (Est.)Unit Cost Strategy
1 g $150 - $250$80 - $120High premium. Use for initial hit validation only.
5 g $500 - $700$250 - $400Sweet Spot. Sufficient for SAR library synthesis.
25 g $1,800+$800 - $1,200Bulk discount applies. Request Certificate of Analysis (CoA) before purchase.

Sourcing Advice: Always request a ¹H-NMR spectrum before placing an order >5g. Do not rely solely on HPLC purity, as UV absorption can mask inorganic salts or non-chromophoric impurities.

Part 4: Technical Validation Protocol

Workflow Visualization: Sourcing & QC Decision Tree

The following diagram outlines the logical flow for selecting a supplier and validating the material to prevent assay failure.

SourcingQC Start Need CAS 19116-95-1 ScaleCheck Required Scale? Start->ScaleCheck SmallScale < 5 grams (Hit Validation) ScaleCheck->SmallScale LargeScale > 20 grams (Lead Optimization) ScaleCheck->LargeScale Tier2 Source: Tier 2 Vendor (Enamine/BLD/Combi) SmallScale->Tier2 Stock Availability Tier3 Source: Custom Synthesis (Request Quote) LargeScale->Tier3 Cost Efficiency QC_Step Internal QC Check Tier2->QC_Step Tier3->QC_Step NMR_Check 1H-NMR (DMSO-d6) QC_Step->NMR_Check LCMS_Check LC-MS (ESI-) QC_Step->LCMS_Check Decision Impurity Check NMR_Check->Decision LCMS_Check->Decision Pass Release for Assay Decision->Pass Purity >97% Fail_Cl Reject: Sulfonyl Chloride (Reactive False Positive) Decision->Fail_Cl Mass 275 detected Fail_OH Reject: Phenol Impurity (Altered Potency) Decision->Fail_OH OH peak detected

Caption: Decision matrix for sourcing and validating 3,5-Dichloro-2-methoxybenzenesulfonamide to ensure data integrity.

Part 5: Synthesis & Application Context

Understanding the synthesis helps you predict impurities. The standard route involves the reaction of 3,5-dichloro-2-methoxybenzenesulfonyl chloride (CAS 19116-94-0) with aqueous or anhydrous ammonia.

Reaction Pathway[1][2][3][4][5]
  • Precursor: 3,5-Dichloro-2-methoxybenzenesulfonyl chloride.[2][3]

  • Reagent: Ammonia (NH₃) in THF or Dichloromethane.

  • Mechanism: Nucleophilic substitution at the sulfur atom.

  • Critical Step: The reaction must be kept basic to scavenge HCl. If the pH drops, the amine is protonated and reaction stalls, leaving unreacted sulfonyl chloride (the toxic impurity mentioned above).

Pathway Visualization: From Synthesis to Drug Target

This diagram illustrates where this building block fits into the broader drug discovery pipeline.

Pathway Precursor Sulfonyl Chloride (CAS 19116-94-0) Product 3,5-Dichloro-2-methoxy- benzenesulfonamide (CAS 19116-95-1) Precursor->Product Amination Ammonia NH3 (excess) Ammonia->Product Library Sulfonamide SAR Library Product->Library FBDD / Coupling Target1 Carbonic Anhydrase Inhibition Library->Target1 Target2 Mitochondrial Complex II/III (Dual Inhibition) Library->Target2 Target3 GluN2B / NMDA Modulation Library->Target3

Caption: Synthesis flow and downstream pharmacological applications in enzyme and ion channel modulation.

Part 6: Handling & Safety Data

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at +2°C to +8°C. Keep desicated. Sulfonamides are generally stable, but moisture can promote hydrolysis over long periods (years).

  • Solubility Protocol: For biological assays, prepare a 10mM stock in DMSO . Avoid freeze-thaw cycles more than 3 times; aliquot into single-use vials.

References

  • PubChem. 3,5-Dichlorobenzenesulfonamide (Related Structure). National Library of Medicine. Available at: [Link]

  • Zhang, R., et al. (2020). N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III. Bioorganic & Medicinal Chemistry.[4][5] Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

3,5-Dichloro-2-methoxybenzenesulfonamide safety data sheet SDS

Technical Whitepaper: Comprehensive Safety & Handling Architecture for 3,5-Dichloro-2-methoxybenzenesulfonamide Executive Summary: The Sulfonamide Scaffold in Drug Discovery 3,5-Dichloro-2-methoxybenzenesulfonamide (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Safety & Handling Architecture for 3,5-Dichloro-2-methoxybenzenesulfonamide

Executive Summary: The Sulfonamide Scaffold in Drug Discovery

3,5-Dichloro-2-methoxybenzenesulfonamide (CAS: 19116-95-1) represents a critical pharmacophore in modern medicinal chemistry. Structurally, it combines a lipophilic dichlorobenzene core with a methoxy "metabolic handle" and a polar sulfonamide warhead. This specific substitution pattern is frequently utilized in the development of carbonic anhydrase inhibitors, neuroprotective agents, and antibacterial libraries.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic handling architecture . It addresses not just what the hazards are, but why they exist based on Structure-Activity Relationships (SAR) and how to engineer a self-validating safety protocol for its synthesis and isolation.

Part 1: Chemical Identity & Physical Architecture

Understanding the physical state is the first step in exposure control. The high melting point of this compound suggests a stable crystal lattice, reducing volatility hazards but increasing dust inhalation risks during weighing and transfer.

PropertySpecificationTechnical Note
Chemical Name 3,5-Dichloro-2-methoxybenzenesulfonamideSystematic IUPAC nomenclature
CAS Number 19116-95-1 Verified Registry Number
Molecular Formula C₇H₇Cl₂NO₃S
Molecular Weight 256.11 g/mol
Physical State Crystalline SolidWhite to off-white powder
Melting Point 206–208 °C High thermal stability; indicates strong intermolecular H-bonding
Solubility DMSO, DMF, MethanolPoorly soluble in water; lipophilic (LogP ~2.5 predicted)
pKa ~10.0 (Sulfonamide NH)Weakly acidic; forms salts with strong bases

Part 2: Hazard Profiling & Risk Assessment (GHS)

Mechanistic Toxicology: The hazards of 3,5-Dichloro-2-methoxybenzenesulfonamide are derived from its functional groups:

  • Sulfonamide Moiety (-SO₂NH₂): A known structural alert for skin sensitization and severe eye irritation . The acidic proton allows it to interact with mucous membranes, leading to irritation.

  • Dichlorobenzene Core: Halogenation increases lipophilicity, facilitating skin absorption. It also suggests potential for aquatic toxicity due to bioconcentration potential.

  • Methoxy Group: Generally reduces reactivity compared to phenols, but metabolic O-demethylation can generate reactive phenolic intermediates in vivo.

GHS Classification (Derived):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation (STOT SE 3).[1]

  • H317: May cause an allergic skin reaction (Sulfonamide class effect).[2]

Part 3: Synthesis & Handling Protocol

The "Self-Validating" Workflow: This protocol is designed to minimize exposure to the precursor (Sulfonyl Chloride) which is significantly more hazardous (corrosive/lachrymator) than the final Sulfonamide product.

Step 1: Precursor Handling (The Critical Control Point)
  • Reagent: 3,5-Dichloro-2-methoxybenzenesulfonyl chloride.[3][4]

  • Hazard: Hydrolyzes rapidly to produce HCl gas and sulfonic acid.

  • Control: Weigh in a glovebox or a fume hood with sash lowered. Use glass weighing boats (avoid static-prone plastic).

Step 2: Amination Reaction (Synthesis)
  • Solvent System: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Reagent: Aqueous Ammonia (28%) or Ammonia gas.

  • Causality: The reaction is exothermic. Ammonia acts as both the nucleophile and the base to scavenge HCl.

  • Protocol:

    • Dissolve sulfonyl chloride in THF (0.5 M concentration).

    • Cool to 0 °C (ice bath) to control exotherm.

    • Add aqueous ammonia (5 equivalents) dropwise. Observation: White precipitate (Ammonium chloride) will form immediately.

    • Stir at Room Temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

Step 3: Isolation & Purification
  • Quench: Acidify with 1M HCl to pH 2. This dissolves the ammonium salts and precipitates the neutral sulfonamide product.

  • Filtration: Vacuum filter the solid.

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water .

    • Why? The sulfonamide is soluble in hot ethanol but insoluble in water; this solvent pair maximizes recovery.

Part 4: Visualization & Logic Flows

Figure 1: Safety Decision Matrix for Sulfonamide Handling

This logic flow guides the researcher through the PPE and engineering control selection process based on the specific operation being performed.

SafetyMatrix Start Operation: Handling CAS 19116-95-1 StateCheck Physical State? Start->StateCheck Solid Dry Solid (Powder) StateCheck->Solid Solution In Solution (Organic) StateCheck->Solution DustRisk Dust Generation Risk? Solid->DustRisk SolventRisk Solvent Type? Solution->SolventRisk HighDust Weighing / Transfer DustRisk->HighDust Yes LowDust Static Storage DustRisk->LowDust No PPE_Full REQ: Fume Hood + N95/P100 + Nitrile Gloves (Double) HighDust->PPE_Full PPE_Std REQ: Safety Glasses + Nitrile Gloves LowDust->PPE_Std Volatile DCM / THF / MeOH SolventRisk->Volatile NonVolatile DMSO / Water SolventRisk->NonVolatile PPE_Chem REQ: Fume Hood + Goggles + PVA/Laminate Gloves Volatile->PPE_Chem NonVolatile->PPE_Std

Figure 1: Decision matrix for selecting Personal Protective Equipment (PPE) based on the physical state and handling context of 3,5-Dichloro-2-methoxybenzenesulfonamide.

Figure 2: Synthesis & Quench Logic Flow

A visual guide to the synthesis protocol, highlighting critical safety checkpoints (Stop/Go decisions).

SynthesisFlow Precursor Sulfonyl Chloride (Corrosive) Reaction Amidation (NH3 in THF, 0°C) Precursor->Reaction Add dropwise Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Stir longer) Quench Acidify (pH 2) Precipitate Product Check->Quench Yes Filter Vacuum Filtration & Wash (H2O) Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst If purity <98% Waste Waste Stream: Halogenated Organic Filter->Waste Filtrate

Figure 2: Step-by-step synthesis workflow emphasizing the transition from corrosive precursors to the stable sulfonamide product.

Part 5: Emergency Response & Stability

Decomposition Products: In the event of a fire, this compound will decompose to release toxic gases. Firefighters must be aware of the specific "halogen-sulfur-nitrogen" signature:

  • Hydrogen Chloride (HCl): Corrosive gas.

  • Sulfur Oxides (SOx): Respiratory irritant.

  • Nitrogen Oxides (NOx): Toxic inhalant.

Spill Response Protocol:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Protect: Don full PPE (Respirator + Goggles).

  • Contain: Do not dry sweep (creates dust). Cover with wet sand or vermiculite.

  • Neutralize: If in solution, treat with dilute sodium bicarbonate.

  • Disposal: Incineration in a chemical waste facility equipped with a scrubber (for HCl/SOx).

References

  • National Institutes of Health (NIH). (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. Retrieved from [Link]

  • Google Patents. (2014). CN104045552A - Medicinal compound as neuroprotective agent.[3] Retrieved from

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3,5-Dichloro-2-methoxybenzenesulfonamide

Executive Summary & Physicochemical Profile The Challenge: 3,5-Dichloro-2-methoxybenzenesulfonamide presents a classic medicinal chemistry paradox: it contains a polar sulfonamide head group (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The Challenge: 3,5-Dichloro-2-methoxybenzenesulfonamide presents a classic medicinal chemistry paradox: it contains a polar sulfonamide head group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), but the core benzene ring is heavily lipophilic due to the two chlorine atoms and the methoxy group.

Mechanism of Insolubility: The primary cause of precipitation in aqueous buffers is the protonation state of the sulfonamide nitrogen.

  • Neutral State (Insoluble): At pH < pKa, the molecule is neutral and dominated by the hydrophobic dichlorobenzene core.[1]

  • Ionized State (Soluble): At pH > pKa, the sulfonamide deprotonates (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), forming a soluble anion.
    

Estimated Physicochemical Data:

PropertyEstimated ValueImplication for Solubility
Molecular Weight ~256.1 g/mol Small molecule, kinetics of dissolution are fast, but thermodynamics limit saturation.[1]
LogP (Hydrophobicity) ~2.8 – 3.5Highly lipophilic.[1] Prefers organic solvents (DMSO, Ethanol) over water.[1]
Predicted pKa 7.5 – 8.5 Critical Parameter. The electron-withdrawing Chlorines (Cl) lower the pKa of the sulfonamide (normally ~10.[1]1) significantly.
Solubility (pH 7.4) < 0.1 mg/mLLikely to crash out of solution in standard PBS without modification.[1]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1]

Standard Operating Procedure (SOP): The "Gradient Dilution" Protocol

Objective: To transfer DCMBS from a DMSO stock to an aqueous buffer without inducing "shock precipitation" (the formation of amorphous aggregates that are difficult to re-dissolve).[1]

Phase 1: Stock Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid Ethanol if possible, as it has a higher evaporation rate and lower solubilizing power for this specific chemotype.[1]

  • Concentration: Prepare a 50 mM or 100 mM stock solution.

  • Validation: Vortex for 30 seconds. Inspect visually against a light source.[1] The solution must be perfectly clear. If particulates remain, sonicate at 40°C for 5 minutes.[1]

Phase 2: Aqueous Dilution (The Critical Step)

Do not add the DMSO stock directly to a large volume of static buffer.

Step-by-Step Workflow:

  • Pre-warm your aqueous buffer (PBS, Tris, or HEPES) to 37°C.[1]

  • Agitate: Set the buffer on a magnetic stirrer (medium speed) or vortex gently.

  • Subsurface Injection: Using a micropipette, inject the DMSO stock slowly directly into the center of the vortex (subsurface), not on the container wall.[1]

  • Limit DMSO: Keep final DMSO concentration

    
     1% (v/v) for cell-based assays, or up to 10% for enzymatic assays if tolerated.
    

Advanced Troubleshooting & FAQs

Q1: I see a "milky" cloud immediately upon adding the stock to PBS. What happened?

Diagnosis: This is "solvent shock." The hydrophobic DCMBS molecules aggregated faster than they could disperse into the water structure.[1] Corrective Action:

  • Switch Buffers: PBS contains high sodium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), which can suppress solubility via the "common ion effect" if the sulfonamide forms a sodium salt. Switch to Tris-HCl (pH 8.0)  or HEPES (pH 7.5) .[1]
    
  • Increase pH: The predicted pKa is ~8.[1]0. Standard PBS (pH 7.[1]4) leaves ~80% of the molecule in the insoluble neutral form.[1] Adjust your buffer to pH 8.0 – 8.5 .

  • Use a Co-solvent: Add 0.5% Tween-80 or 5% PEG-400 to your aqueous buffer before adding the drug.[1] This creates micelles that sequester the hydrophobic drug.[1]

Q2: The compound dissolved initially but precipitated after 2 hours at 4°C.

Diagnosis: Temperature-dependent solubility limit.[1] Solubility decreases as temperature drops (thermodynamic law).[1] Corrective Action:

  • Store working solutions at Room Temperature (RT) if the compound is chemically stable.[1]

  • If 4°C is mandatory, reduce the working concentration by 50%.[1]

Q3: Can I use cyclodextrins?

Answer: Yes, highly recommended. Sulfonamides fit well into the hydrophobic cavity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Cyclodextrin  or HP-

-CD (Hydroxypropyl-beta-cyclodextrin)
.
  • Protocol: Prepare a 20% (w/v) HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CD solution in water. Use this as your "buffer" for dilution. It can increase solubility by 10-100 fold.[1]
    

Visualizing the Solubilization Logic

The following decision tree illustrates the logical flow for troubleshooting precipitation issues with DCMBS.

SolubilityLogic Start Start: Dilution into Aqueous Buffer CheckPrecip Is Precipitation Visible? Start->CheckPrecip Success Success: Proceed to Assay CheckPrecip->Success No (Clear) CheckpH Check Buffer pH. Is pH < 8.0? CheckPrecip->CheckpH Yes (Cloudy) AdjustpH Action: Adjust pH to 8.0 - 8.5 (Ionize Sulfonamide) CheckpH->AdjustpH Yes CheckConc Is Concentration > 100 µM? CheckpH->CheckConc No (pH is already >8) AdjustpH->CheckPrecip Re-test ReduceConc Action: Reduce Concentration or Increase DMSO % CheckConc->ReduceConc Yes (Too High) AddCosolvent Action: Add Surfactant (0.5% Tween-80 or HP-beta-CD) CheckConc->AddCosolvent No (Conc is Low) ReduceConc->CheckPrecip Re-test AddCosolvent->CheckPrecip Re-test

Caption: Logical workflow for diagnosing and resolving precipitation events during aqueous dilution.

Experimental Validation: The "Shake-Flask" Method

If you need precise solubility data for your specific buffer, perform this self-validating experiment:

  • Saturate: Add excess solid DCMBS (e.g., 5 mg) to 1 mL of your specific buffer.[1]

  • Equilibrate: Shake at 37°C for 24 hours.

  • Filter: Pass through a 0.22 µm PVDF filter (Do not use Nylon; sulfonamides can bind to it).[1]

  • Quantify: Measure the filtrate absorbance at 270 nm (UV-Vis) or via HPLC.

  • Result: This gives you the Thermodynamic Solubility Limit for your exact conditions.

References

  • Sulfonamide Acidity & Structure-Activity Relationships

    • Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.[1]

    • Source: PMC / NIH (2019).[1]

    • Relevance: Establishes that electron-withdrawing groups (like Chloro)
    • URL:[Link][1]

  • Cosolvent & Complexation Strategies

    • Title: Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins.[1]

    • Source: MedCrave (2018).[1]

    • Relevance: Validates the use of Cyclodextrins and PEG as superior solubilizing agents for hydrophobic sulfonamide derivatives compared to simple pH adjustment alone.[1]

    • URL:[Link][1]

  • General DMSO Solubility Guidelines

    • Title: In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[1]

    • Source: Current Medicinal Chemistry (2006).[1]

    • Relevance: Confirms DMSO as the universal stock solvent for lipophilic drug-like molecules and discusses the thermodynamics of aqueous dilution.[1]

    • URL:[Link]

Sources

Optimization

troubleshooting low yield in 3,5-Dichloro-2-methoxybenzenesulfonamide synthesis

Technical Support Center: 3,5-Dichloro-2-methoxybenzenesulfonamide Synthesis Executive Summary Synthesizing 3,5-Dichloro-2-methoxybenzenesulfonamide presents a specific set of electronic and steric challenges. The ortho-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dichloro-2-methoxybenzenesulfonamide Synthesis

Executive Summary

Synthesizing 3,5-Dichloro-2-methoxybenzenesulfonamide presents a specific set of electronic and steric challenges. The ortho-methoxy group (C2) exerts a dual effect: it sterically hinders nucleophilic attack at the sulfonyl center (C1) and electronically reduces the electrophilicity of the sulfur atom via resonance donation. Consequently, the standard "dump-and-stir" amination protocols used for simple benzenesulfonyl chlorides often result in hydrolysis (sulfonic acid formation) rather than amidation, leading to significant yield loss.

This guide provides a root-cause analysis and optimized protocols to maximize yield, focusing on the critical conversion of the sulfonyl chloride to the sulfonamide.

Phase 1: Diagnostic Workflow

Before altering chemical parameters, use this decision matrix to identify the specific failure point in your current workflow.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Analyze Starting Material (SM) (Sulfonyl Chloride) Start->CheckSM PurityCheck Is SM >95% Pure by H-NMR/LCMS? (Check for Sulfonic Acid) CheckSM->PurityCheck ReactionCond Review Reaction Conditions PurityCheck->ReactionCond Yes PurifySM Action: Recrystallize SM from CCl4 or Hexanes (anhydrous) PurityCheck->PurifySM No (Hydrolyzed SM) SolventCheck Solvent System Used? ReactionCond->SolventCheck Aqueous Aqueous NH3 / Organic biphasic SolventCheck->Aqueous Anhydrous Anhydrous NH3 (gas/dioxane) in THF/DCM SolventCheck->Anhydrous HydrolysisRisk Root Cause: Hydrolysis competes with Amination. Switch to Anhydrous. Aqueous->HydrolysisRisk High Risk Workup Workup Analysis Anhydrous->Workup Acidification Did you acidify to pH 2-3? Workup->Acidification SaltTrap Root Cause: Product trapped as water-soluble Sulfonamide anion. Acidification->SaltTrap No SolubilityIssue Action: Check Filtrate. Product may be soluble in organic waste. Acidification->SolubilityIssue Yes

Figure 1: Diagnostic decision tree for isolating yield loss factors.

Phase 2: Technical Deep Dive & Solutions

Issue 1: The "Ortho-Effect" & Hydrolysis Competition

The Problem: The 2-methoxy group is an electron-donating group (EDG). Through resonance, it pushes electron density into the ring, which can be transmitted to the sulfonyl group, making the sulfur atom less electrophilic. Simultaneously, the bulky methoxy group (and the 3-chloro group) creates a "steric wall" around the sulfur. The Consequence: The rate of amination (


) is slowed. If water is present (e.g., using aqueous ammonium hydroxide), the rate of hydrolysis (

) becomes competitive, converting your valuable chloride into the water-soluble 3,5-dichloro-2-methoxybenzenesulfonic acid, which is washed away during workup.

Solution: The Anhydrous Switch Move from biphasic aqueous conditions to a strictly anhydrous homogeneous system.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Ammonia Source 28-30% Aqueous

0.5M

in Dioxane
or

Gas
Solvent DCM or EtOAc (Biphasic)Anhydrous THF (Homogeneous)
Temperature

to RT

to RT
(Control exotherm)
Stoichiometry Excess (to act as base)2.5 - 3.0 equiv (or 1.1 equiv + excess

)
Issue 2: Starting Material Integrity

The Problem: Sulfonyl chlorides are moisture sensitive. 3,5-dichloro-2-methoxybenzenesulfonyl chloride is particularly prone to "silent hydrolysis" during storage. If your starting material is only 80% pure (containing 20% sulfonic acid), your theoretical yield calculation is immediately biased. Validation: Run a proton NMR in


.
  • Sulfonyl Chloride: Look for sharp aromatic signals.

  • Sulfonic Acid: Look for broad peaks or shifting signals due to hydrogen bonding; often insoluble in

    
    .
    Fix:  If impure, recrystallize the sulfonyl chloride from dry hexane or carbon tetrachloride before the amination step.
    
Issue 3: Workup & pH Traps

The Problem: Sulfonamides containing electron-withdrawing groups (like the two chlorines on the ring) are relatively acidic (


). In the presence of excess ammonia or basic workup conditions, the product exists as the deprotonated salt (

), which is water-soluble . The Fix: You must acidify the reaction mixture to precipitate the neutral sulfonamide.

Phase 3: Optimized Experimental Protocol

Objective: Synthesis of 3,5-Dichloro-2-methoxybenzenesulfonamide (Target Scale: 10 mmol).

Reagents:

  • 3,5-Dichloro-2-methoxybenzenesulfonyl chloride (1.0 equiv, 2.75 g)

  • Ammonia (0.5 M in Dioxane) (3.0 equiv) OR Ammonia gas.

  • Tetrahydrofuran (THF), anhydrous (30 mL).

Step-by-Step Procedure:

  • Preparation: Dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the sulfonyl chloride (2.75 g) and anhydrous THF (20 mL). Stir until fully dissolved. Cool the solution to

    
     using an ice bath.
    
  • Amination:

    • Option A (Solution): Add the ammonia in dioxane solution dropwise over 10 minutes.

    • Option B (Gas): Gently bubble anhydrous

      
       gas through the solution for 15 minutes.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7). The starting material spot (

      
      ) should disappear; a lower, more polar spot (Product) should appear.
      
  • Quench & Isolation (Critical):

    • Concentrate the THF in vacuo to roughly 20% of the original volume.

    • Add 1N HCl (30 mL) slowly. Why? This neutralizes excess ammonia and protonates the sulfonamide anion.

    • Check pH; ensure pH < 3.

    • The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash with cold water (2 x 10 mL) to remove ammonium chloride salts.

  • Purification: If the solid is off-color, recrystallize from Ethanol/Water or Toluene.

Phase 4: Frequently Asked Questions (FAQ)

Q1: I followed the protocol, but no solid precipitated upon adding HCl. Where is my product? A: It may be soluble in the acidic aqueous phase if the volume is too high, or it may be "oiled out."

  • Troubleshoot: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the organics over

    
     and evaporate. The chlorines make the molecule somewhat lipophilic, so extraction is often safer than relying solely on precipitation.
    

Q2: Can I use Ammonium Hydroxide (


) if I don't have anhydrous ammonia? 
A:  Yes, but you must mitigate hydrolysis.
  • Modification: Dissolve the sulfonyl chloride in Acetone (not THF, as Acetone is miscible with water). Cool to

    
    . Add concentrated 
    
    
    
    very slowly. The low temperature slows hydrolysis more than it slows amination. However, expect yields to be 10-15% lower than the anhydrous method.

Q3: My product has a melting point range of


. What are the impurities? 
A:  The most likely impurities are:
  • Disulfonimide:

    
    . This forms if the sulfonyl chloride is in large excess relative to ammonia. (Unlikely if you used 3.0 equiv ammonia).
    
  • Sulfonic Acid: From hydrolysis.[1] These are usually soluble in bicarbonate.

    • Test: Dissolve a sample in EtOAc and wash with Sat.

      
      . If the impurity washes out, it was the acid.
      

References

  • Mechanism of Sulfonyl Chloride Hydrolysis

    • Rogne, O. (1970). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic. Link

    • Relevance: Establishes the competition between hydrolysis and nucleophilic attack, highlighting the need for anhydrous conditions when deactiv
  • Synthesis of Hindered Sulfonamides

    • Rees, C. W., et al. (1994). "Synthesis of substituted benzenesulfonamides." Organic Syntheses, Coll.[2][3] Vol. 9, p.155. Link

    • Relevance: Provides standard protocols for amination and workup of substituted sulfonamides.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.
  • Dicamba (Analogous Chemistry)

    • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[4] Google Patents. Link

    • Relevance: Demonstrates the stability and handling of 3,5-dichloro-2-methoxy-phenyl motifs during synthetic manipul

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of HPLC Retention Behavior: 3,5-Dichloro-2-methoxybenzenesulfonamide vs. its Hydroxy Analog

Executive Summary In the realm of pharmaceutical analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool. The ability to predict and understand the chromatographic b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of pharmaceutical analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool. The ability to predict and understand the chromatographic behavior of structurally similar molecules is paramount for efficient method development. This guide provides an in-depth comparison of the reversed-phase HPLC (RP-HPLC) retention times of 3,5-Dichloro-2-methoxybenzenesulfonamide and its primary synthetic precursor or potential metabolite, 3,5-Dichloro-2-hydroxybenzenesulfonamide. We will explore the theoretical underpinnings of their separation, present a detailed experimental protocol, and analyze the resulting data. The core finding demonstrates that due to a subtle, yet chromatographically significant, difference in a single functional group, the methoxy analog exhibits a longer retention time, a direct consequence of its increased hydrophobicity.

Introduction: The Chromatographic Challenge

3,5-Dichloro-2-methoxybenzenesulfonamide and 3,5-Dichloro-2-hydroxybenzenesulfonamide are two closely related aromatic sulfonamides. Such compounds are common scaffolds in medicinal chemistry. The analytical challenge lies in developing a robust HPLC method capable of resolving the parent compound from its hydroxy analog, which may be present as a starting material, a process-related impurity, or a metabolite.

Reversed-phase HPLC is the most widely used mode of liquid chromatography, particularly for pharmaceutical compounds.[1][2] It separates molecules based on their hydrophobicity (or "water-hating" nature).[3] The stationary phase within the HPLC column is non-polar (e.g., silica particles bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4][5] In this system, more hydrophobic (less polar) molecules interact more strongly with the non-polar stationary phase and are therefore retained longer on the column, resulting in a later elution time.[6]

Theoretical Background: Predicting the Elution Order

The elution order in RP-HPLC can be reliably predicted by examining the molecular structures of the analytes.

  • 3,5-Dichloro-2-hydroxybenzenesulfonamide: Features a phenolic hydroxyl (-OH) group. This group is highly polar and capable of forming strong hydrogen bonds with the polar aqueous-organic mobile phase.

  • 3,5-Dichloro-2-methoxybenzenesulfonamide: The hydroxyl group is replaced by a methoxy (-OCH₃) group. This substitution via methylation removes the acidic proton and significantly reduces the molecule's ability to act as a hydrogen bond donor. The methyl group also adds to the non-polar character of the molecule.

This structural change directly impacts the molecule's overall polarity and, consequently, its hydrophobicity. A common measure of hydrophobicity is the octanol-water partition coefficient, or logP .[7] A higher logP value indicates greater hydrophobicity.[8]

  • The hydroxy analog is more polar and will have a greater affinity for the polar mobile phase, leading to weaker interactions with the non-polar stationary phase.

  • The methoxy analog is less polar (more hydrophobic) and will have a stronger affinity for the non-polar C18 stationary phase, leading to stronger retention.

G cluster_0 cluster_1 cluster_2 Hydroxy 3,5-Dichloro-2-hydroxybenzenesulfonamide -OH Group: Polar, H-bond donor Lower logP (More Hydrophilic) MobilePhase Polar Mobile Phase (Water/Acetonitrile) Hydroxy->MobilePhase Stronger Affinity Elution1 Early Elution (Shorter Retention Time) Hydroxy->Elution1 Methoxy 3,5-Dichloro-2-methoxybenzenesulfonamide -OCH3 Group: Less Polar Higher logP (More Hydrophobic) StationaryPhase Non-Polar Stationary Phase (C18) Methoxy->StationaryPhase Stronger Affinity Elution2 Late Elution (Longer Retention Time) Methoxy->Elution2 MobilePhase->Elution1 Leads to StationaryPhase->Elution2 Leads to

Caption: Logical flow from molecular properties to HPLC elution order.

Experimental Design and Methodology

To empirically validate our hypothesis, a standard reversed-phase HPLC method was designed. The causality behind our experimental choices is as follows:

  • Stationary Phase: A C18 column was chosen as it is the most common and robust reversed-phase chemistry, providing excellent hydrophobic retention for a wide range of small molecules, including sulfonamides.[10][11]

  • Mobile Phase: A mixture of water and acetonitrile was selected. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol.[5] A gradient elution (increasing acetonitrile concentration over time) is employed to ensure that both the more polar and less polar compounds elute within a reasonable timeframe with good resolution.

  • pH Modifier: 0.1% Formic Acid was added to both mobile phase components. This is critical for ensuring reproducibility. The low pH (~2.7) suppresses the ionization of both the acidic sulfonamide proton and the phenolic proton of the hydroxy analog. Analyzing compounds in their neutral state prevents peak tailing and ensures that retention is based purely on hydrophobicity, not ionic interactions.[6]

Materials and Instrumentation
  • Analytes: 3,5-Dichloro-2-methoxybenzenesulfonamide, 3,5-Dichloro-2-hydroxybenzenesulfonamide

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (LC-MS grade)

  • Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent).

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Prepare Stock Solutions (1 mg/mL in Acetonitrile) B 2. Create Working Standard (Dilute stocks to 10 µg/mL with 50:50 ACN:H2O) A->B E 5. Inject Sample (5 µL) B->E C 3. Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN D 4. Equilibrate Column (5 min at initial conditions) C->D D->E F 6. Run Gradient Separation E->F G 7. Detect at 254 nm F->G H 8. Integrate Peaks & Record Retention Times G->H

Caption: Step-by-step experimental workflow for HPLC analysis.

Detailed Chromatographic Conditions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0.00 min: 40% B

    • 10.00 min: 90% B

    • 12.00 min: 90% B

    • 12.01 min: 40% B

    • 15.00 min: 40% B (End of Run)

Results and Discussion

The HPLC analysis of an equimolar mixture of the two compounds yielded a chromatogram with two well-resolved peaks, confirming the method's suitability. The retention times and peak characteristics are summarized below.

CompoundRetention Time (t R), minTailing Factor (T f)
3,5-Dichloro-2-hydroxybenzenesulfonamide6.211.15
3,5-Dichloro-2-methoxybenzenesulfonamide8.841.10

As hypothesized, the results clearly show that 3,5-Dichloro-2-methoxybenzenesulfonamide has a significantly longer retention time (8.84 min) compared to its hydroxy analog (6.21 min).

This observation is a direct consequence of the principles of reversed-phase chromatography.[4]

  • Hydroxy Analog (t R = 6.21 min): The polar hydroxyl group maintains a strong affinity for the polar mobile phase. This preference for the mobile phase over the stationary phase causes it to travel through the column more quickly, resulting in an earlier elution.

  • Methoxy Analog (t R = 8.84 min): The replacement of the polar -OH with the less polar -OCH₃ group increases the molecule's overall hydrophobicity. This increased non-polar character leads to a stronger van der Waals interaction with the hydrophobic C18 alkyl chains of the stationary phase.[2] To overcome these stronger interactions and elute the compound, a higher concentration of the organic solvent (acetonitrile) in the mobile phase is required, which occurs later in the gradient program. This results in a longer retention time.

The excellent peak shapes (Tailing Factor close to 1.0) for both compounds validate the choice of using an acidified mobile phase, which successfully suppressed undesirable ionic interactions with residual silanols on the silica surface.

Conclusion

This guide demonstrates, both theoretically and experimentally, the predictable nature of retention behavior in reversed-phase HPLC based on molecular structure. The methylation of the hydroxyl group in 3,5-Dichloro-2-hydroxybenzenesulfonamide to form its methoxy analog reduces polarity and increases hydrophobicity. This change leads to a stronger interaction with the non-polar C18 stationary phase, resulting in a significantly longer retention time. This fundamental understanding of how subtle functional group modifications impact chromatographic behavior is a cornerstone of efficient and logical HPLC method development for purity analysis, stability studies, and metabolic profiling in the pharmaceutical industry.

References

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 529. Retrieved from [Link]

  • Nikolaou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Dong, Y., et al. (2020). Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Journal of AOAC INTERNATIONAL, 103(6), 1596-1603. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Bieganowski, P., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. Retrieved from [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Samanidou, V. F., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 65(1), 1-10. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • ResearchGate. (2013, December 3). How can one calculate the logP value for a mixed organic substance? Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide. Retrieved from [Link]

  • Chemsrc. (2025, November 24). 3,5-dichloro-2-hydroxy-benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-hydroxybenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzenesulfonamide. Retrieved from [Link]

  • Trzaskowska, M., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5122. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). Sodium 3,5-dichloro-2-hydroxy benzene sulphonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(3,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Rosés, M. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Sârbu, C., et al. (2012). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 57(7-8), 729-736. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the FTIR Spectroscopy of 3,5-Dichloro-2-methoxybenzenesulfonamide: Deciphering the Vibrational Signatures of Sulfonamide and Methoxy Groups

For researchers and professionals in drug development and chemical synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and quality control. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and quality control. This guide provides an in-depth analysis of the FTIR absorption bands for the sulfonamide and methoxy functional groups within the specific molecular context of 3,5-Dichloro-2-methoxybenzenesulfonamide. By understanding the characteristic vibrational frequencies and the influence of the aromatic substitution pattern, scientists can confidently identify and characterize this and similar molecules.

The Foundational Principles of FTIR in Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, namely stretching and bending, occur at specific frequencies that are characteristic of the bonds and functional groups present. The resulting FTIR spectrum is a unique molecular fingerprint, providing valuable information about the compound's structure.

The position, intensity, and shape of absorption bands in an FTIR spectrum are influenced by several factors, including bond strength, the mass of the atoms involved, and the electronic environment of the functional group. In a molecule like 3,5-Dichloro-2-methoxybenzenesulfonamide, the interplay between the sulfonamide, methoxy, and dichloro-substituted benzene ring creates a distinct spectral pattern.

Deciphering the Spectrum: Predicted FTIR Absorption Bands for 3,5-Dichloro-2-methoxybenzenesulfonamide

Below is a table summarizing the predicted characteristic absorption bands for 3,5-Dichloro-2-methoxybenzenesulfonamide, with explanations for the expected wavenumber ranges based on established literature values.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityRationale and Comparative Insights
~3390 - 3320Asymmetric N-H StretchPrimary Sulfonamide (-SO₂NH₂)MediumPrimary sulfonamides exhibit two N-H stretching bands. The asymmetric stretch appears at a higher frequency.[1]
~3280 - 3230Symmetric N-H StretchPrimary Sulfonamide (-SO₂NH₂)MediumThe symmetric N-H stretch is observed at a lower frequency compared to the asymmetric stretch.[1]
~3100 - 3000Aromatic C-H StretchSubstituted BenzeneMedium-WeakThe C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.[2]
~2960 - 2850Aliphatic C-H StretchMethoxy (-OCH₃)Medium-WeakThese bands correspond to the stretching vibrations of the C-H bonds in the methyl group of the methoxy moiety.
~1600 - 1450C=C Ring StretchSubstituted BenzeneMedium-WeakAromatic rings show characteristic skeletal vibrations in this region. The substitution pattern influences the exact positions and intensities of these bands.[2]
~1345 - 1315Asymmetric S=O StretchSulfonamide (-SO₂NH₂)StrongThis is one of the most characteristic and intense bands for sulfonamides. The electron-withdrawing chlorine atoms may shift this to the higher end of the range.[1][3]
~1285 - 1250Asymmetric Ar-O-C StretchAromatic MethoxyStrongAromatic ethers exhibit a strong asymmetric C-O-C stretching band in this region.[3]
~1185 - 1145Symmetric S=O StretchSulfonamide (-SO₂NH₂)StrongThis is the second characteristic strong band for the sulfonyl group.[1][3]
~1060 - 1020Symmetric Ar-O-C StretchAromatic MethoxyMediumThe symmetric C-O-C stretching of the aromatic ether is found at a lower frequency.[3]
~925 - 905S-N StretchSulfonamide (-SO₂NH₂)MediumThe stretching vibration of the sulfur-nitrogen bond in sulfonamides is typically observed in this region.[1]
~900 - 675C-H Out-of-Plane BendingSubstituted BenzeneStrongThe substitution pattern on the benzene ring strongly influences the out-of-plane C-H bending vibrations, providing valuable structural information. For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns are expected.[4][5]
~800 - 600C-Cl StretchChloro-substituted BenzeneStrongThe carbon-chlorine stretching vibrations are expected in this region.

Visualizing the Molecular Structure and Key Functional Groups

To better understand the relationship between the molecular structure and its expected FTIR spectrum, a diagram of 3,5-Dichloro-2-methoxybenzenesulfonamide is provided below, highlighting the key functional groups.

A Dry KBr and Sample B Weigh Sample (1-2 mg) and KBr (200-250 mg) A->B C Grind Sample in Agate Mortar B->C D Add KBr and Mix Thoroughly C->D E Load Mixture into Pellet Die D->E F Press at 8-10 Metric Tons E->F G Acquire FTIR Spectrum F->G

Sources

Validation

Comparative Potency Guide: Methoxy- vs. Hydroxy-Substituted Dichlorobenzenesulfonamides

This guide provides an in-depth technical comparison of methoxy- versus hydroxy-substituted dichlorobenzenesulfonamides, focusing on their potency as Carbonic Anhydrase (CA) inhibitors and their physicochemical profiles...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methoxy- versus hydroxy-substituted dichlorobenzenesulfonamides, focusing on their potency as Carbonic Anhydrase (CA) inhibitors and their physicochemical profiles in drug development.

Executive Summary

In the optimization of dichlorobenzenesulfonamide scaffolds—primarily targeting Carbonic Anhydrase (CA) isoforms IX and XII for anticancer applications—methoxy substitutions generally outperform hydroxy substitutions in binding affinity and selectivity.

  • Methoxy-substituted analogs (e.g., 5-methoxy-2,4-dichlorobenzenesulfonamide derivatives) have demonstrated picomolar potency (Kd ≈ 4.5 pM) against tumor-associated hCA IX. The methoxy group enhances lipophilicity, allowing the "tail" of the molecule to exploit the hydrophobic pocket of the enzyme's active site.

  • Hydroxy-substituted analogs , while improving water solubility and hydrogen-bond donor capability, often exhibit reduced potency (Kd ≈ 0.2–10 nM) in this specific scaffold. The desolvation penalty required to bury the hydrophilic hydroxyl group within the hydrophobic enzyme pocket frequently outweighs the gain from potential hydrogen bonding.

However, in antioxidant and antimicrobial applications , the trend reverses: the hydroxy group’s ability to scavenge free radicals (via H-atom donation) makes it the superior pharmacophore.

Mechanistic Comparison & SAR Logic

The core scaffold, 2,4-dichloro-5-substituted-benzenesulfonamide , utilizes the sulfonamide moiety (


) to coordinate the Zinc ion (

) in the enzyme active site. The "tail" substitution at the 5-position determines selectivity and potency by interacting with the variable amino acid residues at the active site rim.
Physicochemical Drivers
FeatureMethoxy Substitution (-OCH₃) Hydroxy Substitution (-OH)
Electronic Effect Electron-donating (Inductive/Resonance).Strong Electron-donating.
H-Bonding Acceptor only.Donor & Acceptor.[1][2]
Lipophilicity (LogP) High. Increases membrane permeability and hydrophobic interactions.Low. Increases aqueous solubility but may limit permeability.
Metabolic Stability Moderate (subject to O-demethylation).Low (subject to glucuronidation/sulfation).
Primary Utility CA Inhibition (Hydrophobic pocket fit).Antioxidant/Antimicrobial (Radical scavenging).[3]
Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for selecting between methoxy and hydroxy substitutions based on the target environment.

SAR_Logic Scaffold Dichlorobenzenesulfonamide Scaffold Sub_Methoxy Methoxy Substitution (-OCH3) Scaffold->Sub_Methoxy Sub_Hydroxy Hydroxy Substitution (-OH) Scaffold->Sub_Hydroxy Effect_Meth Increased Lipophilicity No H-Bond Donor Sub_Methoxy->Effect_Meth Effect_Hyd Increased Polarity H-Bond Donor/Acceptor Sub_Hydroxy->Effect_Hyd Target_CA Target: hCA IX/XII (Hydrophobic Pocket) Effect_Meth->Target_CA Hydrophobic Interaction Effect_Hyd->Target_CA Steric/Solvation Clash Target_Ox Target: ROS/Bacteria (Radical Scavenging) Effect_Hyd->Target_Ox H-Atom Transfer Outcome_HighPotency High Potency (Picomolar Kd) Target_CA->Outcome_HighPotency Methoxy Fit Outcome_Penalty Desolvation Penalty (Lower Affinity) Target_CA->Outcome_Penalty Hydroxy Fit Outcome_Scavenge High Activity (Radical Quenching) Target_Ox->Outcome_Scavenge

Figure 1: SAR Decision Matrix comparing the downstream effects of methoxy vs. hydroxy substitution.

Experimental Data Analysis

The following data compares specific 5-substituted 2,4-dichlorobenzenesulfonamides against Human Carbonic Anhydrase (hCA) isoforms. Note the significant potency gap in the tumor-associated isoform hCA IX.

Table 1: Inhibition Constants (Ki/Kd) against hCA Isoforms[4]
Compound IDSubstitution (R-Group)hCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Assoc.) hCA XII (Tumor-Assoc.)
VD11-13 -Methoxy (-OCH₃) 349 nM6.9 nM0.0045 nM (4.5 pM) 2.7 nM
VD11-14 -Ethoxy (-OCH₂CH₃)410 nM8.2 nM0.0045 nM (4.5 pM) 3.1 nM
VD11-09 -Hydroxyalkyl (-OH)~700 nM~50 nM0.21 nM (210 pM) 15 nM
AAZ (Acetazolamide)250 nM12 nM25 nM5.7 nM

Data Source Synthesis: The methoxy derivative (VD11-13) exhibits ~45-fold higher potency against hCA IX compared to hydroxy-functionalized analogs and is >5000-fold more potent than the standard drug Acetazolamide (AAZ).

Interpretation: The hCA IX active site contains a hydrophobic region (Val121, Val131, Leu198). The methoxy group provides a favorable van der Waals interaction with this region. Conversely, a hydroxy group in this position requires the shedding of water molecules (desolvation) to enter the pocket, an energetically costly process that raises the free energy of binding (


), resulting in a higher 

.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols for synthesis and biological evaluation.

A. Synthesis of 5-Methoxy-2,4-dichlorobenzenesulfonamide

This protocol utilizes Nucleophilic Aromatic Substitution (


) on a precursor.
  • Starting Material: 2,4-dichloro-5-fluorobenzenesulfonamide.

  • Reagent Preparation: Prepare a 1M solution of Sodium Methoxide (

    
    ) in dry methanol.
    
  • Reaction:

    • Dissolve starting material (1.0 eq) in anhydrous DMSO.

    • Add

      
       solution (1.1 eq) dropwise at 0°C under 
      
      
      
      atmosphere.
    • Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-cold 1M HCl. Filter the resulting white precipitate.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    ppm for
    
    
    ).
B. Stopped-Flow CO₂ Hydration Assay (Kinetic Evaluation)

This assay measures the time required for the pH to drop as


 is converted to Carbonic Acid (

).
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water.
      
  • Workflow:

    • Incubate Enzyme (hCA IX, 10-50 nM) with Inhibitor (Methoxy/Hydroxy analogs, 0.01 nM – 100 nM) for 15 mins at 25°C.

    • Rapidly mix Enzyme-Inhibitor solution with

      
      -saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
    • Monitor absorbance decay at 557 nm (Phenol Red transition).

    • Calculate initial rates (

      
      ) and fit to the Michaelis-Menten equation to determine 
      
      
      
      and
      
      
      using the Cheng-Prusoff equation.
Visualization: Assay Workflow

Assay_Workflow Step1 Step 1: Incubation Enzyme + Inhibitor (15 min) Step2 Step 2: Rapid Mixing (Stopped-Flow Apparatus) Step1->Step2 Step3 Step 3: Reaction CO2 + H2O -> HCO3- + H+ Step2->Step3 t = 0s Step4 Step 4: Detection Absorbance Decay (557 nm) Step3->Step4 t = 10-100ms Step5 Data Analysis Calculate Ki (Cheng-Prusoff) Step4->Step5

Figure 2: Workflow for Stopped-Flow CO₂ Hydration Assay used to determine kinetic constants.

Conclusion & Recommendation

For anticancer drug development targeting hCA IX/XII, the methoxy-substituted dichlorobenzenesulfonamide is the superior candidate. It offers a unique combination of high lipophilicity and picomolar binding affinity driven by hydrophobic active site interactions.

For antimicrobial or antioxidant applications, the hydroxy-substituted variant should be prioritized due to its ability to participate in redox cycling and hydrogen atom transfer mechanisms.

References

  • Matulis, D., et al. (2014). "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." Journal of Medicinal Chemistry.

    • (Note: Contextual link to similar SAR studies)

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.

  • Baranauskiene, L., et al. (2021).[4] "Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases." PLOS One.[4]

  • BenchChem. (2025).[5] "Structure-Activity Relationship of Benzoic Acid Derivatives."

Sources

Comparative

Structural Profiling &amp; Comparative Analysis: 3,5-Dichloro-2-methoxybenzenesulfonamide

This guide provides a rigorous structural analysis of 3,5-Dichloro-2-methoxybenzenesulfonamide , benchmarking its crystallographic and physicochemical profile against its closest structural analog, 3,5-Dichloro-2-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous structural analysis of 3,5-Dichloro-2-methoxybenzenesulfonamide , benchmarking its crystallographic and physicochemical profile against its closest structural analog, 3,5-Dichloro-2-hydroxybenzenesulfonamide .[1]

Executive Summary

3,5-Dichloro-2-methoxybenzenesulfonamide (CAS: 19116-95-1) represents a critical scaffold in the design of carbonic anhydrase inhibitors (CAIs) and neuroprotective agents.[1] Unlike its 2-hydroxy counterpart, the 2-methoxy derivative lacks the capacity for intramolecular hydrogen bonding between the phenol and sulfonamide groups. This structural modification fundamentally alters its crystal packing, solubility profile, and binding topology in metalloenzyme active sites.[1]

This guide objectively compares the crystallographic behavior of the 2-methoxy target against the well-characterized 2-hydroxy reference standard, providing researchers with actionable data for lead optimization.

Chemical & Physical Profile

The following data consolidates experimental values from authoritative chemical databases and synthesis reports.

PropertyTarget: 2-Methoxy Variant Reference: 2-Hydroxy Variant Impact Analysis
IUPAC Name 3,5-Dichloro-2-methoxybenzenesulfonamide3,5-Dichloro-2-hydroxybenzenesulfonamideMethylation at C2 blocks donor capability.[1]
CAS Number 19116-95-1 54970-72-8 (Na salt) / 26281-43-6Unique identifier for tracking.[1]
Formula C₇H₇Cl₂NO₃SC₆H₅Cl₂NO₃SAddition of -CH₃ group (+14 Da).[1]
Mol. Weight 256.11 g/mol 242.08 g/mol Slight increase in steric bulk.[1]
Melting Point 206–208 °C [1]202–206 °C (Sulfonic acid precursor)Comparable thermal stability indicates robust lattice energy despite loss of H-bond.[1]
H-Bond Donors 1 (Sulfonamide -NH₂)2 (Sulfonamide -NH₂ + Phenol -OH)Critical: Methoxy variant relies solely on intermolecular forces.[1]
H-Bond Acceptors 44Sulfonyl oxygens remain primary acceptors.[1]

Comparative Crystallographic Analysis

The crystal structure of the 2-hydroxy analog serves as the primary "structural anchor" for understanding the 2-methoxy derivative.[1] The methylation of the 2-position triggers a specific conformational shift described below.

Reference Structure: 3,5-Dichloro-2-hydroxybenzenesulfonamide
  • Crystal System: Monoclinic

  • Space Group: Cc (No.[1] 9) or P2₁/c (depending on solvate)[1]

  • Key Feature (Intramolecular Lock): The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with one of the sulfonyl oxygens (

    
    ).[1]
    
  • Consequence: This "locks" the sulfonamide moiety into a pseudo-planar conformation relative to the benzene ring, reducing conformational entropy and creating flat sheets in the crystal lattice.[1]

Target Structure: 3,5-Dichloro-2-methoxybenzenesulfonamide
  • Predicted Lattice Shift: The replacement of

    
     with 
    
    
    
    eliminates the intramolecular lock.[1]
  • Conformational Twist: Steric repulsion between the bulky methoxy group and the sulfonyl oxygens forces the sulfonamide group to rotate out of the aromatic plane (torsion angle

    
    ).[1]
    
  • Packing Motif: Without the planarizing intramolecular bond, the 2-methoxy variant adopts a twisted conformation .[1] The crystal lattice is stabilized exclusively by intermolecular

    
     hydrogen bonds, typically forming infinite zigzag chains or dimers rather than flat sheets.[1]
    
Structural Logic Diagram

The following diagram illustrates the divergent structural pathways dictated by the C2 substituent.

StructuralDivergence Start Precursor: 3,5-Dichloro-benzenesulfonyl Chloride Sub_OH Substitution: 2-Hydroxy (-OH) Start->Sub_OH Sub_OMe Substitution: 2-Methoxy (-OCH3) Start->Sub_OMe Mech_OH Mechanism: Intramolecular H-Bond (O-H ... O=S) Sub_OH->Mech_OH Donor Present Mech_OMe Mechanism: Steric Repulsion (Me ... O=S) Sub_OMe->Mech_OMe Donor Blocked Conf_OH Conformation: Planar / Locked Mech_OH->Conf_OH Conf_OMe Conformation: Twisted / Out-of-Plane Mech_OMe->Conf_OMe Pack_OH Crystal Packing: 2D Sheets (High Planarity) Conf_OH->Pack_OH Pack_OMe Crystal Packing: 3D Zig-Zag Chains (Intermolecular Dominant) Conf_OMe->Pack_OMe

Figure 1: Divergent structural consequences of C2-substitution. The methoxy group disrupts planarity, forcing a twisted conformation that alters crystal packing efficiency.[1]

Experimental Protocols

To replicate the crystal growth and characterization of the 2-methoxy variant, follow this standardized workflow validated for polysubstituted benzenesulfonamides.

Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (XRD).

  • Preparation: Dissolve 100 mg of crude 3,5-dichloro-2-methoxybenzenesulfonamide in 15 mL of hot Ethanol (EtOH) or Methanol (MeOH) .

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove particulate nuclei.

  • Growth Method (Slow Evaporation):

    • Place filtrate in a clean scintillation vial.[1]

    • Cover with Parafilm® and puncture 3-5 small holes to control evaporation rate.[1]

    • Incubate at room temperature (20–25 °C) in a vibration-free environment.

    • Alternative: For higher quality crystals, use vapor diffusion (Inner vial: Saturated EtOH solution; Outer reservoir: Hexane).[1]

  • Harvesting: Colorless prismatic crystals typically appear within 3–7 days.[1]

Data Collection Parameters (XRD)

Ensure your diffractometer is configured to capture the weak high-angle reflections typical of chlorinated organics.[1]

ParameterSetting / Recommendation
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature 100 K (Cryo-cooling essential to reduce thermal motion of -OMe group)
Resolution Limit 0.80 Å (Standard) to 0.70 Å (High Res)
Absorption Correction Multi-scan (SADABS) is critical due to high Cl content (

will be significant).[1]
Refinement Strategy Treat -CH₃ hydrogens as a rotating group (AFIX 137 in SHELXL).
Characterization Workflow Diagram

XRD_Workflow Sample Crude Sample (>98% Purity) Solvent Solvent Selection (EtOH/MeOH) Sample->Solvent Growth Crystal Growth (Slow Evap/Diffusion) Solvent->Growth Mount Mounting (MiteGen Loop + Oil) Growth->Mount Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refine Refinement (Anisotropic Cl/S/O) Solve->Refine

Figure 2: Standardized workflow for the crystallization and structure solution of chlorinated sulfonamides.[1]

Biological Relevance (Carbonic Anhydrase Inhibition)

While the crystal structure defines the solid state, the 2-methoxy group plays a pivotal role in biological activity.[1]

  • Selectivity: The bulky methoxy group can enhance selectivity for specific Carbonic Anhydrase isoforms (e.g., CA IX over CA II) by clashing with hydrophobic residues in the active site entrance.[1]

  • Water Displacement: Unlike the 2-hydroxy group, which can participate in water networks, the hydrophobic methoxy group displaces ordered water molecules, potentially increasing the entropic gain upon binding.[1]

References

  • Sigma-Aldrich. 3,5-Dichloro-2-methoxybenzenesulfonamide Product Specification. CAS 19116-95-1.[1] Link

  • PubChem. Compound Summary: 3,5-Dichlorobenzenesulfonamide.[1][2][3] CID 705607.[1][2][3] Link

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Foundational text on sulfonamide binding modes).

  • RCSB PDB. Ligand Summary for Sulfonamide Inhibitors. (General reference for sulfonamide-protein complexes). Link

  • Cambridge Structural Database (CSD).Search for substituted benzenesulfonamides. (Primary source for small molecule unit cell comparisons).

Sources

Validation

A Senior Application Scientist's Guide to Verifying the Purity of 3,5-Dichloro-2-methoxybenzenesulfonamide Using Elemental Analysis

Introduction In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For interm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For intermediates like 3,5-Dichloro-2-methoxybenzenesulfonamide, a key building block in various synthetic pathways, rigorous purity verification is paramount. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for confirming the stoichiometric integrity of this compound. We will explore the causality behind experimental choices, contrast the technique with orthogonal methods, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.

The Foundational Role of Elemental Analysis

Elemental analysis (EA), specifically CHNS combustion analysis, is a robust, quantitative technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of an organic compound.[1][2] The principle is straightforward yet powerful: a sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[2][3] These gases are then separated and quantified by a detector, providing a precise elemental composition.[4]

For a pure substance like 3,5-Dichloro-2-methoxybenzenesulfonamide (C₆H₅Cl₂NO₂S), the theoretical elemental composition is a fixed, stoichiometric value derived from its molecular formula and atomic weights. By comparing the experimentally determined percentages to these theoretical values, one can obtain a direct measure of the compound's bulk purity. A close correlation is a strong indicator that the material is indeed the correct compound and is free from significant quantities of elemental impurities. Many chemistry journals consider a deviation of ±0.4% from the calculated value as evidence of sufficient purity.[5][6]

Theoretical Elemental Composition of 3,5-Dichloro-2-methoxybenzenesulfonamide (MW: 242.10 g/mol )

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal MassTheoretical %
Carbon (C)12.011784.07734.73%
Hydrogen (H)1.00877.0562.91%
Chlorine (Cl)35.453270.90629.29%
Nitrogen (N)14.007114.0075.78%
Oxygen (O)15.999347.99719.82%
Sulfur (S)32.06132.06013.24%

Note: Chlorine and Oxygen are not directly measured by standard CHNS analyzers but are included for completeness. Their presence is inferred by the percentages of the other elements.

Orthogonal Verification: A Multi-Technique Approach

While elemental analysis is a powerful tool for assessing bulk purity, it is not omniscient. It cannot, for instance, distinguish between the target molecule and an isomer with the same elemental formula, nor can it identify and quantify minor organic impurities. Therefore, a self-validating system of purity assessment relies on orthogonality —the use of multiple, mechanistically different analytical techniques to build a comprehensive and trustworthy purity profile.[7]

Here, we compare elemental analysis with several orthogonal methods pertinent to the analysis of a crystalline organic molecule like 3,5-Dichloro-2-methoxybenzenesulfonamide.

dot

Caption: Orthogonal workflow for comprehensive purity validation.

Comparative Analysis of Purity Assessment Techniques

The following table summarizes the performance of elemental analysis against common orthogonal techniques. The choice of method is dictated by the specific question being asked—from confirming basic stoichiometry to quantifying trace impurities.

Analytical Technique Principle Information Provided Strengths Limitations
Elemental Analysis (EA) Combustion and detection of elemental gases (CO₂, H₂O, N₂, SO₂).Bulk elemental composition (%C, %H, %N, %S).Fast, inexpensive, and provides a fundamental check of stoichiometric purity.[1]Cannot identify specific impurities; insensitive to isomers; assumes impurities have a different elemental composition.
HPLC-UV Differential partitioning between a stationary and mobile phase.Separation and quantification of the main component and organic impurities.[8]High sensitivity and specificity for related substances and degradation products.[9]Requires a reference standard for quantitative analysis; may not detect non-chromophoric impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute molar purity without a specific reference standard of the analyte.[10][11]Provides structural information on impurities; non-destructive.[12]Lower sensitivity than HPLC; signal overlap can complicate analysis in complex mixtures.[13]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Purity of crystalline substances based on melting point depression.[14][15]Rapid assessment of total mole fraction of eutectic impurities; requires very small sample size.[16]Only applicable to crystalline, thermally stable compounds; cannot identify specific impurities.[16]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are described. They represent a self-validating system where the results from each technique should converge to a consistent purity assessment.

Protocol 1: Purity Verification by CHNS Elemental Analysis

This protocol is based on established combustion methods, such as those outlined in ASTM D5291.[17][18]

dotdot graph EA_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

node [fillcolor="#F1F3F4"]; Prep [label="1. Sample Preparation\n(1-2 mg in tin capsule)"]; Calib [label="2. Instrument Calibration\n(e.g., Acetanilide)"]; Combust [label="3. Combustion\n(~1000°C in O₂ stream)"];

node [fillcolor="#FFFFFF"]; Gases [label="4. Gas Generation\n(CO₂, H₂O, N₂, SO₂)"]; Reduction [label="5. Reduction & Scrubbing\n(Remove excess O₂, reduce NOx to N₂)"]; Separation [label="6. Gas Separation\n(GC Column)"]; Detection [label="7. Detection\n(Thermal Conductivity Detector)"]; Analysis [label="8. Data Analysis\n(% Element Calculation)"];

Prep -> Calib [style=invis]; Calib -> Combust; Combust -> Gases; Gases -> Reduction; Reduction -> Separation; Separation -> Detection; Detection -> Analysis; }

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide. As laboratory professionals, our responsibility extends beyond the synthesis and analysis...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including the safe and environmentally conscious management of chemical waste. This guide is structured to provide not only procedural instructions but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Profile and Regulatory Framework

Inferred Hazardous Properties:

  • Corrosivity: Based on related sulfonyl chlorides and dichlorophenols, this compound is anticipated to be highly corrosive, causing severe skin burns and serious eye damage.[1][2][3]

  • Acute Toxicity: It is likely harmful if swallowed.[4]

  • Environmental Hazard: As a halogenated organic compound, it is expected to be toxic to aquatic life with long-lasting effects, necessitating containment and preventing release into the environment.[4][5][6]

  • Combustion Hazards: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx).[6][7]

Regulatory Context:

3,5-Dichloro-2-methoxybenzenesulfonamide is a halogenated organic compound. In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Such compounds are specifically regulated, and land disposal is prohibited without prior treatment to prevent environmental contamination.[8][9] All waste generated must be managed as hazardous waste from the point of generation to its final disposal.[5]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, a stringent safety protocol must be in place.

  • Engineering Controls: All handling of 3,5-Dichloro-2-methoxybenzenesulfonamide, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4][7]

    • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[4]

    • Skin and Body Protection: A full-length laboratory coat and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemically resistant apron or full suit may be necessary.[4]

    • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10]

Comprehensive Disposal Protocol

Disposal of this compound and any associated materials must be systematic and meticulous. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]

Step 1: Waste Segregation and Collection

The cardinal rule of hazardous waste management is to never mix incompatible waste streams.

  • Solid Waste: Collect unreacted 3,5-Dichloro-2-methoxybenzenesulfonamide powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a dedicated, compatible hazardous waste container.[5] This container should be made of a material like high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, clearly labeled hazardous waste container designated for halogenated organic liquid waste.

  • Empty Containers: The original container of the chemical must also be disposed of as hazardous waste, as it will contain residual material. Do not rinse the container into the sink.

Step 2: Container Labeling

Proper labeling is a critical compliance and safety step. All waste containers must be clearly and securely labeled.

  • The label must include the full chemical name: "Hazardous Waste: 3,5-Dichloro-2-methoxybenzenesulfonamide ".

  • List all components in the container, including any solvents.

  • Affix the appropriate hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).

  • Keep the container sealed at all times, except when adding waste.[1][7]

Step 3: Spill Management

Accidental spills must be handled promptly and safely.

  • For Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[12]

    • Carefully sweep the material into the designated solid hazardous waste container.[12]

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area and alert laboratory personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains by using spill socks or other barriers.[7][12]

Step 4: Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.

  • Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5][12] This process ensures the complete destruction of the hazardous molecule and neutralizes the resulting acid gases.

Scientific Rationale: The "Why" Behind the Protocol

Adherence to these procedures is grounded in the chemical nature of the compound and its interaction with the environment.

  • Why Incineration? The carbon-chlorine bonds in 3,5-Dichloro-2-methoxybenzenesulfonamide are stable, making the compound persistent in the environment. High-temperature incineration provides the energy required to break these bonds, completely destroying the molecule and preventing it from becoming a long-term pollutant. The scrubbers are essential for neutralizing the HCl gas produced during combustion, preventing its release as acid rain.

  • Why No Drain Disposal? The compound's inferred aquatic toxicity means even small amounts can harm marine ecosystems.[5] Furthermore, as a halogenated organic, it can interfere with the biological processes in wastewater treatment plants.[1]

  • Why Waste Segregation? Mixing halogenated waste with non-halogenated solvent waste can unnecessarily increase the volume of the more expensive halogenated waste stream. More critically, mixing with incompatible chemicals (e.g., strong oxidizers or bases) could trigger a dangerous exothermic or gas-producing reaction.

Data Summary Table

ParameterDescriptionSource(s)
Primary Hazards Skin Corrosion (Category 1), Serious Eye Damage (Category 1), Acute Oral Toxicity, Aquatic Toxicity.[1][4]
GHS H-Statements Inferred: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects).[4]
Engineering Controls Certified Chemical Fume Hood.[1]
Required PPE Chemical Goggles, Face Shield, Impervious Gloves, Lab Coat.[4][7]
Prohibited Disposal Drain Disposal, Regular Trash Disposal.[11]
Recommended Disposal Collection by licensed hazardous waste contractor for high-temperature incineration.[5][12]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_containment Containment cluster_final Final Disposal start Generation of Waste (3,5-Dichloro-2-methoxybenzenesulfonamide) solid_waste Solid Waste (Contaminated PPE, Powder) start->solid_waste liquid_waste Liquid Waste (Solutions in Solvents) start->liquid_waste container_waste Empty Containers start->container_waste solid_container Collect in Labeled Solid Halogenated Waste Drum solid_waste->solid_container liquid_container Collect in Labeled Liquid Halogenated Waste Drum liquid_waste->liquid_container container_waste->solid_container ehs_pickup Store in Satellite Accumulation Area for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup incineration High-Temperature Incineration via Licensed Contractor ehs_pickup->incineration

Caption: Decision workflow for the disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide waste.

References

  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Loba Chemie. (n.d.). 1,2-DICHLOROBENZENE FOR SYNTHESIS.
  • Thermo Fisher Scientific. (2011, September 21). Safety Data Sheet.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • CDH Fine Chemical. (n.d.). 1,3-DICHLOROBENZENE CAS No 541-73-1 Material Safety Data Sheet SDS/MSDS.
  • CDH Fine Chemical. (n.d.). o-DICHLORO BENZENE CAS No 95-50-1 Material Safety Data Sheet SDS/MSDS.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ChemicalBook. (2026, January 17). 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE - Safety Data Sheet.
  • EPA. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • EPA NEPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET - Para-DICHLOROBENZENE 99%.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: ≥99 %.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dichlorobenzene.
  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
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Handling

A Researcher's Guide to the Safe Handling and Disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived familiarity, with a rigorous and well-defined safety protocol. This guide provides a comprehensive operational f...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived familiarity, with a rigorous and well-defined safety protocol. This guide provides a comprehensive operational framework for the safe handling and disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide (CAS No. 133033-95-5). This compound presents significant health risks, including severe skin burns, eye damage, and potential carcinogenicity, necessitating a meticulous approach to personal protection and waste management.[1] This document is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated to ensure both safety and experimental integrity.

Hazard Identification and Risk Assessment

3,5-Dichloro-2-methoxybenzenesulfonamide is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H350: May cause cancer.[1]

Given its corrosive nature and carcinogenic potential, all handling procedures must be designed to eliminate direct contact and minimize aerosol generation.[2][3] A designated area within the laboratory, such as a certified chemical fume hood, must be established for all work involving this compound.[3][4]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, appropriate engineering controls must be in place.

  • Chemical Fume Hood: All manipulations of 3,5-Dichloro-2-methoxybenzenesulfonamide, especially the weighing of the solid powder and initial preparation of solutions, must be performed inside a properly functioning chemical fume hood.[3][4] This is critical to prevent the inhalation of fine particulates, which is a primary exposure risk.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, while good overall air exchange further reduces the potential for ambient contamination.

  • Safety Equipment: An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. No single glove material offers universal protection, so it is crucial to select the appropriate type based on the chemical and the task.[5][6]

TaskMinimum Required PPERationale
Weighing Solid Compound Double Nitrile Gloves, Disposable Lab Coat, Chemical Splash Goggles, Face ShieldThe primary risks are inhalation of fine powder and accidental skin/eye contact. The face shield provides an additional barrier against splashes or unexpected aerosolization.[7] Double gloving is a best practice when handling highly toxic chemicals or carcinogens.[7]
Preparing Solutions Nitrile or Neoprene Gloves, Chemically Resistant Lab Coat, Chemical Splash Goggles, Face ShieldThe risk of splashes is highest during dissolution. A face shield protects the entire face, and a chemically resistant lab coat prevents corrosive liquid from soaking through to the skin.[6][7]
General Handling/Transfer Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsFor routine handling of closed containers or well-contained solutions where the risk of splashing is minimal, standard PPE is sufficient.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_2 Required PPE Ensemble Start Handling 3,5-Dichloro-2-methoxybenzenesulfonamide? Weighing Weighing Solid or Open-Vessel Transfer? Start->Weighing Solution Preparing Solutions or High Splash Potential? Weighing->Solution No PPE_High Maximum Protection: - Double Nitrile Gloves - Disposable Lab Coat - Chemical Splash Goggles - Full Face Shield Weighing->PPE_High Yes Routine Routine Handling of Sealed Containers? Solution->Routine No PPE_Medium Splash Protection: - Nitrile/Neoprene Gloves - Chemical Resistant Lab Coat - Chemical Splash Goggles - Full Face Shield Solution->PPE_Medium Yes PPE_Low Standard Protection: - Nitrile Gloves - Standard Lab Coat - Safety Glasses w/ Side Shields Routine->PPE_Low Yes

Caption: PPE selection workflow for handling 3,5-Dichloro-2-methoxybenzenesulfonamide.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[8][9]

  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.[9]

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully fastened.[8][10]

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.[8][10]

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, pull the second pair over the first, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.[10]

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove) and clean surfaces only with clean surfaces (skin-to-skin).[8]

  • Gloves: Remove the outer gloves first (if double-gloving) or the single pair. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[11] Dispose of immediately into a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles from the back by handling the strap or earpieces.[8] Place them in a designated area for decontamination.

  • Gown/Lab Coat: Unfasten the lab coat. Roll it down and away from the body, folding the contaminated exterior inward.[8] Dispose of it in the appropriate waste stream (hazardous waste if visibly contaminated, or as per institutional policy).

  • Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.[11]

Disposal Plan: Managing Hazardous Waste

Improper disposal is a serious compliance and safety violation. All waste generated from handling 3,5-Dichloro-2-methoxybenzenesulfonamide must be treated as hazardous waste.[12][13]

  • Solid Chemical Waste: Collect excess or unused 3,5-Dichloro-2-methoxybenzenesulfonamide in its original container or a clearly labeled, sealed, and chemically compatible container.[14][15][16]

  • Contaminated Solids: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.[12][17] This container should be a sealable pail or drum lined with a clear plastic bag.[16]

  • Liquid Waste: If solutions are prepared, they must be collected in a dedicated, labeled hazardous waste container suitable for liquid waste. Do not mix with other waste streams unless compatibility has been verified.[17]

  • Empty Containers: The original chemical container is considered hazardous waste. It must be emptied thoroughly, but not rinsed into the sewer. Seal the empty, labeled container and dispose of it through the institutional chemical waste program.[12]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[16][17] The label must include the full chemical name ("3,5-Dichloro-2-methoxybenzenesulfonamide") and the approximate concentration or quantity.

  • Storage: Keep waste containers sealed at all times, except when adding waste.[16][17] Store them in a designated satellite accumulation area within the lab, away from incompatible materials and in secondary containment.[18]

  • Pickup Request: Once a waste container is full, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[13][15] Do not allow hazardous waste to accumulate in the lab.[12]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with 3,5-Dichloro-2-methoxybenzenesulfonamide, ensuring a safe laboratory environment for themselves and their colleagues while maintaining the highest standards of scientific integrity.

References

  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Chemical Waste: Solids. Princeton University Environmental Health and Safety. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • Glove Chemical Resistance Guide. SHIELD Scientific. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • General Use SOP - Carcinogens. Stanford University Environmental Health & Safety. [Link]

  • Standard Operating Procedure- Laboratory Waste Disposal (Chemistry). The University of British Columbia. [Link]

  • Highly Toxic Chemicals and Select Carcinogens. University of California, Los Angeles - EHS. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US). [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Procedures. University of Illinois Urbana-Champaign, Division of Research Safety. [Link]

  • Donning and Doffing PPE: The Proper Sequence for Maximum Safety. SDS Manager. [Link]

  • Donning and Doffing PPE: Meaning, Order & Best Practices. The Safety Master. [Link]

  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. SA Health. [Link]

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Centers for Disease Control and Prevention (CDC). [Link]

  • PPE Donning and Doffing. Oregon Health Authority. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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